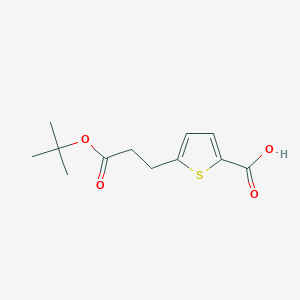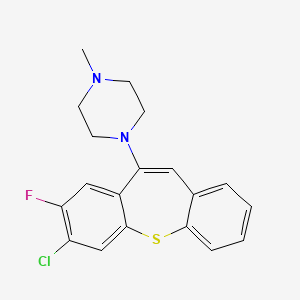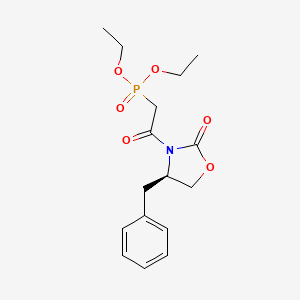![molecular formula C12H16ClNO2 B8352025 ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate](/img/structure/B8352025.png)
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 4-chlorophenylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The 4-chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 2-(4-chlorophenylamino)-2-methylpropanoic acid and ethanol.
Reduction: 2-(4-chlorophenylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of esters with biological systems and their potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 2-(4-chlorophenylamino)-2-methylpropanoic acid, which may interact with enzymes or receptors. The 4-chlorophenylamino group can also participate in binding interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-bromophenylamino)-2-methylpropanoate
- Ethyl 2-(4-fluorophenylamino)-2-methylpropanoate
- Ethyl 2-(4-methylphenylamino)-2-methylpropanoate
Uniqueness
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
ethyl 2-(4-chloroanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-11(15)12(2,3)14-10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3 |
Clé InChI |
DIOFGYDXXLGDDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl-(1-methyl-prop-2-ynyl)-amino]-ethanol](/img/structure/B8351982.png)








![(S)-2-Methyl-[1,4]bipiperidinyl](/img/structure/B8352035.png)


